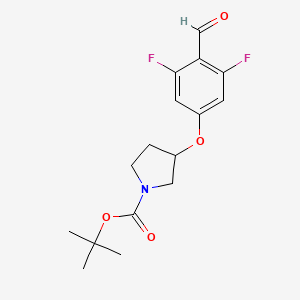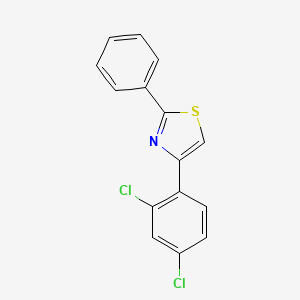![molecular formula C23H17FN4O4S B2377054 3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide CAS No. 1226456-43-4](/img/structure/B2377054.png)
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide, also known as FPA-124, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules that target the central nervous system and has been found to have a high affinity for the sigma-1 receptor. In
Wissenschaftliche Forschungsanwendungen
Antineoplastic Applications
This compound, as part of the flumatinib class, has been studied for its antineoplastic properties, specifically as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia (CML). Flumatinib, undergoing clinical trials in China, has shown to undergo metabolism through various pathways including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in humans. This study reveals the importance of electron-withdrawing groups in facilitating amide bond cleavage leading to the in vivo formation of different metabolic products (Gong et al., 2010).
Antifungal Activity
Novel pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activity. Specific compounds within this class have shown a high inhibition rate against Phomopsis sp., indicating their potential as effective antifungal agents. This research highlights the compound's effective use in combating fungal infections, particularly in agriculture (Wu et al., 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing insights into the molecular structure and properties. For instance, the synthesis and X-ray crystal structure of a similar compound have been detailed, contributing to a deeper understanding of its chemical behavior and potential applications (Deng et al., 2014).
Histone Deacetylase Inhibition
Compounds like MGCD0103, which share structural similarities, have been shown to selectively inhibit histone deacetylases (HDACs). This activity has significant implications in cancer treatment, as these compounds can block cancer cell proliferation and induce apoptosis. Their oral bioavailability and in vivo antitumor activity make them promising candidates for clinical applications (Zhou et al., 2008).
Antimicrobial Activity
Derivatives of similar compounds have been found to exhibit notable antimicrobial activity. Studies have shown these compounds to be more active than reference drugs against certain strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial drugs (Kolisnyk et al., 2015).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S/c1-31-18-5-3-2-4-16(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)12-14-6-8-15(24)9-7-14/h2-11H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRJMBRSQVORU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-[4-(methylthio)benzyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)

![2-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2376979.png)
![1-(3,4-difluorobenzyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376981.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)